Tariquidar dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El diclorhidrato de tariquidar es un potente inhibidor de la glicoproteína P, una proteína de transporte que juega un papel crucial en la multirresistencia a los fármacos en las células cancerosas . Este compuesto está siendo investigado por su potencial para revertir la resistencia a los fármacos en diversos tratamientos contra el cáncer .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Las condiciones de reacción típicamente implican el uso de disolventes orgánicos y catalizadores para facilitar la formación del producto deseado .

Métodos de Producción Industrial: La producción industrial del diclorhidrato de tariquidar sigue rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para el rendimiento y la pureza, a menudo involucrando técnicas avanzadas como la cromatografía líquida de alta resolución (HPLC) para la purificación .

Análisis De Reacciones Químicas

Tipos de Reacciones: El diclorhidrato de tariquidar principalmente sufre reacciones de sustitución debido a la presencia de varios grupos funcionales. También puede participar en reacciones de oxidación y reducción en condiciones específicas .

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en las reacciones que involucran diclorhidrato de tariquidar incluyen disolventes orgánicos, ácidos y bases. Las condiciones varían dependiendo de la reacción deseada, siendo la temperatura y el pH factores críticos .

Productos Principales: Los productos principales formados a partir de estas reacciones son típicamente derivados del diclorhidrato de tariquidar, que conservan la estructura central pero tienen grupos funcionales modificados .

Aplicaciones Científicas De Investigación

El diclorhidrato de tariquidar tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El diclorhidrato de tariquidar ejerce sus efectos uniéndose a la glicoproteína P, inhibiendo su función como bomba de eflujo. Esta inhibición aumenta la concentración intracelular de fármacos quimioterapéuticos, mejorando así su eficacia . Los objetivos moleculares incluyen el sitio de unión H de la glicoproteína P, y las vías involucradas están relacionadas con los mecanismos de transporte y resistencia a los fármacos .

Compuestos Similares:

- Elacridar

- Verapamil

- Ciclosporina A

Comparación: El diclorhidrato de tariquidar es único en su alta especificidad y potencia como inhibidor de la glicoproteína P. A diferencia de otros compuestos similares, no exhibe efectos fuera del objetivo significativos, lo que lo convierte en un candidato más adecuado para revertir la multirresistencia a los fármacos en la terapia contra el cáncer .

Comparación Con Compuestos Similares

- Elacridar

- Verapamil

- Cyclosporine A

Comparison: Tariquidar dihydrochloride is unique in its high specificity and potency as a P-glycoprotein inhibitor. Unlike other similar compounds, it does not exhibit significant off-target effects, making it a more suitable candidate for reversing multidrug resistance in cancer therapy .

Actividad Biológica

Tariquidar dihydrochloride is a potent inhibitor of P-glycoprotein (P-gp), a key efflux transporter involved in multidrug resistance (MDR) in cancer therapy. This compound has been extensively studied for its biological activity, particularly in the context of enhancing the efficacy of chemotherapeutic agents and its role in modulating drug transport across biological membranes.

P-Glycoprotein Inhibition

Tariquidar acts primarily as a non-competitive inhibitor of P-gp, which is responsible for the efflux of various drugs out of cells. It has been shown to have an IC50 value as low as 5.1 nM, indicating its high potency against P-gp . At low concentrations, tariquidar selectively inhibits P-gp, while at higher concentrations (≥100 nM), it also inhibits breast cancer resistance protein (BCRP) .

Dual Role as Substrate and Inhibitor

Interestingly, tariquidar functions as a substrate for BCRP at low concentrations and transitions to an inhibitor at higher concentrations. This dual role is significant as it highlights the complexity of its interactions with different transporters, which can influence drug delivery and resistance mechanisms in cancer cells .

Pharmacokinetics and Efficacy

Tariquidar has been evaluated in various studies to assess its pharmacokinetic properties and efficacy in reversing drug resistance:

- In Vivo Studies : In a pilot study involving healthy volunteers, administration of tariquidar resulted in a significant increase in the brain penetration of P-gp substrates such as (R)-11C-verapamil. The distribution volume increased by 24% and the influx rate constant by 49%, demonstrating its capability to enhance drug delivery across the blood-brain barrier (BBB) .

- Cytotoxicity Modulation : Tariquidar has been shown to potentiate the cytotoxic effects of chemotherapeutic agents like doxorubicin and mitoxantrone. At a concentration of 100 nM, it decreased the resistance of P-gp-expressing cells to doxorubicin by 30-fold, underscoring its potential utility in combination therapies for cancer .

Case Studies and Clinical Trials

Despite promising preclinical results, clinical trials involving tariquidar have yielded mixed outcomes:

- Clinical Trials Overview : Tariquidar was evaluated in several clinical trials aimed at assessing its effectiveness in reversing MDR in cancer patients. However, many trials reported negative results regarding its ability to improve therapeutic outcomes when used alongside standard chemotherapy .

- Efficacy Indicators : In studies where efficacy was measured through surrogate markers like rhodamine-123 efflux from lymphocytes, significant inhibition was observed, indicating successful modulation of P-gp activity .

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

| Parameter | Value/Observation |

|---|---|

| P-Glycoprotein IC50 | 5.1 nM |

| BCRP Inhibition Concentration | >100 nM |

| Effect on Doxorubicin Resistance | 30-fold reduction at 100 nM |

| Increase in Brain Penetration | +24% distribution volume for (R)-11C-verapamil |

| Clinical Trial Outcomes | Mixed; many negative results |

Propiedades

IUPAC Name |

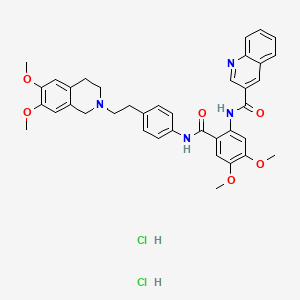

N-[2-[[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbamoyl]-4,5-dimethoxyphenyl]quinoline-3-carboxamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H38N4O6.2ClH/c1-45-33-18-25-14-16-42(23-28(25)19-34(33)46-2)15-13-24-9-11-29(12-10-24)40-38(44)30-20-35(47-3)36(48-4)21-32(30)41-37(43)27-17-26-7-5-6-8-31(26)39-22-27;;/h5-12,17-22H,13-16,23H2,1-4H3,(H,40,44)(H,41,43);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJCJRGRTDKIFJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4NC(=O)C5=CC6=CC=CC=C6N=C5)OC)OC)OC.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H40Cl2N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

719.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.